molecular formula C10H12BrFO B14765159 2-Bromo-6-(t-butyl)-4-fluorophenol

2-Bromo-6-(t-butyl)-4-fluorophenol

Cat. No.: B14765159
M. Wt: 247.10 g/mol
InChI Key: DHSMIOYDMPIIFT-UHFFFAOYSA-N
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Description

2-Bromo-6-(t-butyl)-4-fluorophenol is a halogenated phenolic compound characterized by a bromine atom at position 2, a bulky tert-butyl (t-Bu) group at position 6, and a fluorine atom at position 4 on the aromatic ring. The tert-butyl group introduces significant steric hindrance, while the electron-withdrawing fluorine and bromine substituents enhance the acidity of the phenolic hydroxyl group. This compound is of interest in organic synthesis, catalysis, and materials science due to its unique electronic and steric properties.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

2-bromo-6-tert-butyl-4-fluorophenol

InChI

InChI=1S/C10H12BrFO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3

InChI Key

DHSMIOYDMPIIFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(tert-butyl)-4-fluorophenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 6-(tert-butyl)-4-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-(tert-butyl)-4-fluorophenol may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(tert-butyl)-4-fluorophenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones or other oxidized derivatives.

Scientific Research Applications

2-Bromo-6-(tert-butyl)-4-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving halogenated phenols.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(tert-butyl)-4-fluorophenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds or interact with hydrophobic regions of proteins, influencing its biological activity.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of phenolic compounds is strongly influenced by substituents. Electron-withdrawing groups (EWGs) like Br and F increase acidity by stabilizing the deprotonated phenoxide ion. In contrast, electron-donating groups (EDGs) such as amino (-NH₂) or methoxy (-OCH₃) decrease acidity.

  • 2-Bromo-6-(t-butyl)-4-fluorophenol: The combined effects of Br (EWG) and F (EWG) result in a highly acidic phenol (estimated pKa ~7–8). The tert-butyl group, though an EDG, contributes minimal electronic effects due to its steric bulk .
  • 4-Amino-2-bromo-6-fluorophenol (C₆H₅BrFNO): The amino group (-NH₂) is a strong EDG, reducing acidity (pKa ~9–10) compared to the target compound. This compound also exhibits higher solubility in polar solvents due to the -NH₂ group .
  • However, the chlorine substituent (EWG) and bromine further enhance acidity, with a reported R factor of 0.032 in crystallographic studies .

Steric and Solubility Properties

Steric hindrance and solubility are critical in determining reactivity and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound Br, t-Bu, F 249.11* High steric hindrance, hydrophobic, acidic
4-Amino-2-bromo-6-fluorophenol Br, NH₂, F 206.01 Moderate solubility, lower acidity
2-Bromo-6-ethoxy-4-formylphenyl sulfonate Br, ethoxy, sulfonate 419.67 High solubility (polar sulfonate group)
Ethyl 5-bromo-2-fluorobenzoate Br, F, ester 245.03 Low reactivity (ester group), lipophilic

*Calculated based on molecular formula C₁₀H₁₂BrFO.

  • Steric Effects: The tert-butyl group in the target compound hinders nucleophilic aromatic substitution and coupling reactions compared to less bulky analogs like 4-amino-2-bromo-6-fluorophenol .
  • Solubility: Hydrophobic substituents (t-Bu, bromine) reduce water solubility, whereas polar groups (sulfonate in , amino in ) enhance it .

Key Research Findings

Acidity Trends: Fluorine and bromine substituents lower the pKa of phenolic compounds by ~2–3 units compared to non-halogenated analogs. Tert-butyl groups minimally affect acidity but dominate steric interactions .

Reactivity in Cross-Coupling : Bulky substituents like t-Bu slow Suzuki-Miyaura coupling rates but improve regioselectivity in aryl halide reactions .

Thermal Stability: Compounds with sulfonate () or ester groups () exhibit lower thermal stability than phenolic analogs due to labile functional groups .

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